1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s interaction with active residues of atf4 and nf-kb proteins suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazino functional groups with acetylacetone to form the triazole ring, followed by further functionalization to introduce the piperazine and nitrophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Triazolopyrimidines: A class of compounds with diverse pharmacological activities.
Uniqueness
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a triazolopyrimidine core with a nitrophenyl-substituted piperazine ring sets it apart from other similar compounds.
Properties
IUPAC Name |
3-ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2/c1-2-23-16-14(19-20-23)15(17-11-18-16)22-9-7-21(8-10-22)12-3-5-13(6-4-12)24(25)26/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUUWJYNXIWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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